{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine
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Overview
Description
{9-Cyclopropyl-9-azabicyclo[331]nonan-3-yl}methanamine is a bicyclic amine compound with a unique structure that includes a cyclopropyl group and a nitrogen-containing bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine typically involves the reaction of a 9-azabicyclo[3.3.1]nonane derivative with appropriate reagents to introduce the cyclopropyl group and the methanamine moiety. One common method involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative using a hydrogenation catalyst such as a ruthenium complex .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and scalable production. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions to introduce different functional groups onto the bicyclic system.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol or hydrogenation with ruthenium catalysts.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Functionalized bicyclic amines.
Scientific Research Applications
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine involves its interaction with specific molecular targets, such as muscarinic receptors. The compound’s bicyclic structure allows it to fit into the receptor binding sites, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO)
Uniqueness
{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing novel drugs and catalysts with specific activity profiles.
Properties
Molecular Formula |
C12H22N2 |
---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl)methanamine |
InChI |
InChI=1S/C12H22N2/c13-8-9-6-11-2-1-3-12(7-9)14(11)10-4-5-10/h9-12H,1-8,13H2 |
InChI Key |
JYQFPQXHTQPKST-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2C3CC3)CN |
Origin of Product |
United States |
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